molecular formula C15H12N2O3S B8617652 methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate

methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate

Cat. No.: B8617652
M. Wt: 300.3 g/mol
InChI Key: RYMPZZXTASGUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a benzoic acid methylester moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to make the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux.

    Substitution: Amines, thiols, palladium catalysts, and organic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Amides, thioesters.

Mechanism of Action

Properties

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

IUPAC Name

methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate

InChI

InChI=1S/C15H12N2O3S/c1-8-7-11-13(18)16-12(17-14(11)21-8)9-3-5-10(6-4-9)15(19)20-2/h3-7H,1-2H3,(H,16,17,18)

InChI Key

RYMPZZXTASGUKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(NC2=O)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5 g of 2-amino-5-methyl-3-ethoxycarbonyl-thiophene is dissolved with 2.7 g of methyl 4-cyanobenzoate in 40 ml of dioxane. Gaseous HCl is then passed through the solution for 5 hours. After customary working up, 6 g of methyl 4-(3,4-dihydro-4-oxo-6-methyl-thieno-[2,3-d]-pyrimidin-2-yl)-benzoate are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Amino-5-methyl-3-ethoxycarbonyl-thiophene (5 g) and 4-cyanobenzoic acid methylester (2.7 g) are dissolved in dioxane (40 ml). Gaseous HCl is conducted through the solution for 5 hours. The usual workup yields 4-(3,4-dihydro-4-oxo-6-methyl-thieno-[2,3-d]-pyrimidin-2-yl]-benzoic acid methylester (6 g)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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